

In-depth Technical Guide: 3,4,5-Trimethoxybenzaldehyde-d3

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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzaldehyde-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4,5-Trimethoxybenzaldehyde-d3**, a deuterated analog of 3,4,5-Trimethoxybenzaldehyde. This document details its physicochemical properties, experimental protocols for synthesis, and its application in pharmaceutical development, particularly as a key intermediate in the synthesis of the antibacterial drug, Trimethoprim.

Core Physicochemical Data

The incorporation of deuterium in **3,4,5-Trimethoxybenzaldehyde-d3** is a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the molecule and its metabolites.^[1] Below is a summary of the key quantitative data for both the deuterated and non-deuterated compounds.

Property	3,4,5-Trimethoxybenzaldehyde	3,4,5-Trimethoxybenzaldehyde-d3
Molecular Formula	C ₁₀ H ₁₂ O ₄	C ₁₀ H ₉ D ₃ O ₄
Molecular Weight	196.20 g/mol [2][3]	199.22 g/mol [4][5]
Exact Mass	196.0736 u	199.0924 u[6]
CAS Number	86-81-7[3]	1219805-17-0[4]
Melting Point	73-76 °C[7][8]	Not explicitly reported, but expected to be very similar to the non-deuterated form.
Boiling Point	163-165 °C at 10 mmHg[3][9]	Not explicitly reported, but expected to be very similar to the non-deuterated form.
Appearance	White to light yellow crystalline powder or flakes.[2][10]	Not explicitly reported, but expected to be a white to off-white solid.
Solubility	Slightly soluble in water.[7] Soluble in methanol (0.1 g/mL) [3], chloroform[11], and various other organic solvents.[12][13]	Not explicitly reported, but expected to have similar solubility to the non-deuterated form.

Experimental Protocols

Synthesis of 3,4,5-Trimethoxybenzaldehyde

Several methods for the synthesis of 3,4,5-Trimethoxybenzaldehyde have been reported, with common starting materials including vanillin, p-cresol, and syringaldehyde. A laboratory-scale synthesis starting from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is detailed below.

Methylation of Syringaldehyde:

- **Reaction Setup:** In a 100 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 20 mL of dimethylformamide (DMF), 10.0 g (0.054 mol) of syringaldehyde, and 5.00 g (0.036 mol) of anhydrous potassium carbonate.
- **Reaction Execution:** Heat the mixture to 100°C under a nitrogen atmosphere. To this heated mixture, add 8.00 mL (0.094 mol) of dimethyl sulfate.
- **Reaction Monitoring and Work-up:** Maintain the reaction mixture at approximately 100°C for eight hours. After cooling to room temperature (25°C), quench the reaction with 500 mL of water.
- **Extraction and Purification:** Extract the aqueous mixture with 100 mL of methylene chloride. Wash the organic extracts with water and then concentrate in vacuo to yield 3,4,5-Trimethoxybenzaldehyde.^[14]

Proposed Synthesis of 3,4,5-Trimethoxybenzaldehyde-d₃

The synthesis of **3,4,5-Trimethoxybenzaldehyde-d₃** can be achieved by modifying the final methylation step of a syringaldehyde-based synthesis, using a deuterated methylating agent.

Methylation of Syringaldehyde with a Deuterated Reagent:

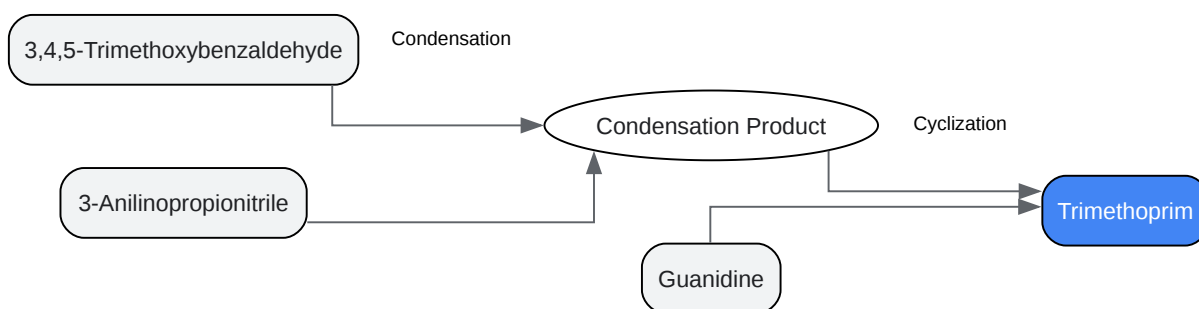
- **Reaction Setup:** In a dried flask under an inert atmosphere, dissolve syringaldehyde (1 equivalent) in a suitable aprotic solvent such as DMF or acetone.
- **Addition of Base:** Add a slight excess of a suitable base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution.
- **Deuterated Methylation:** Add a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) (1.1 equivalents), to the reaction mixture.
- **Reaction Conditions and Work-up:** Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **3,4,5-Trimethoxybenzaldehyde-d3**.

Application in Pharmaceutical Synthesis: Trimethoprim

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimethoprim, a widely used antibiotic.[15] The following workflow outlines a common synthetic route.

Workflow for Trimethoprim Synthesis



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Caption: Synthetic workflow for Trimethoprim from 3,4,5-Trimethoxybenzaldehyde.

Detailed Steps for Trimethoprim Synthesis:

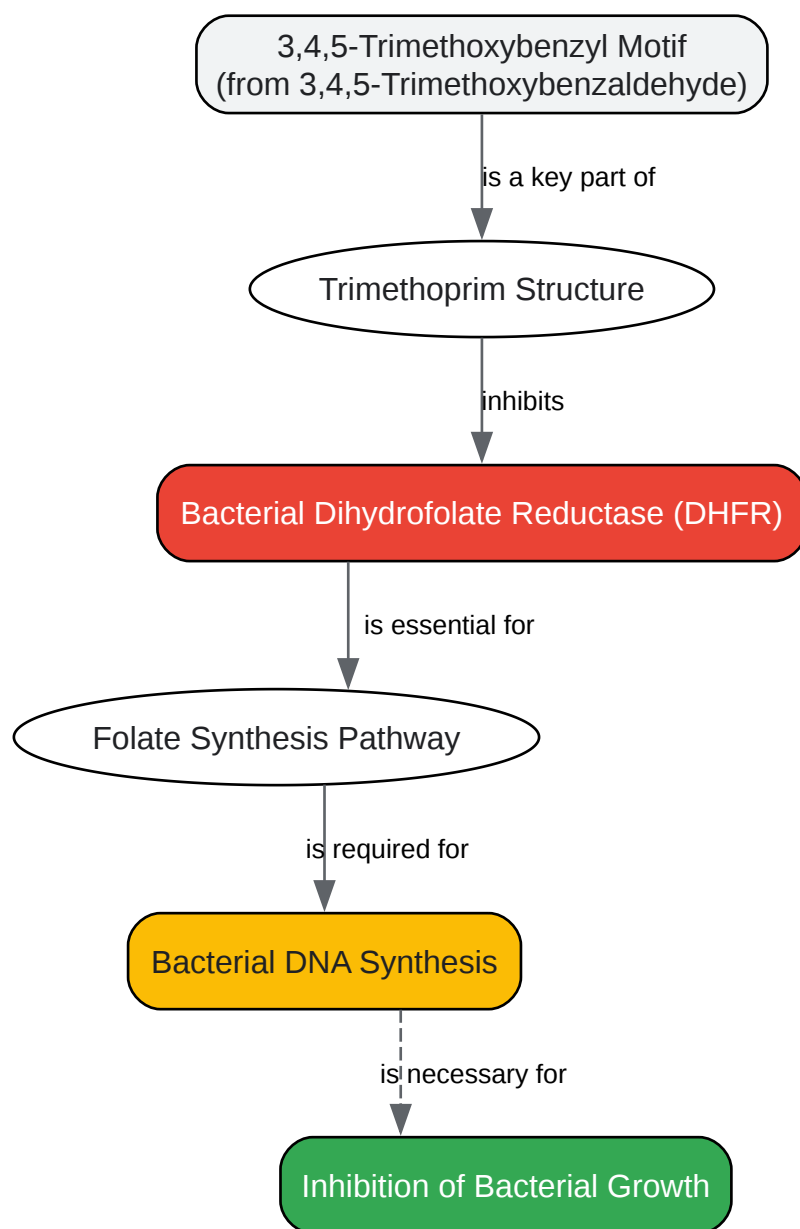
- Condensation Reaction: 3,4,5-Trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base, such as sodium methoxide, in a suitable solvent like dimethyl sulfoxide.[16] This step forms a benzylidene intermediate.
- Cyclization Reaction: The resulting condensation product is then reacted with guanidine in a cyclization reaction to form the pyrimidine ring of Trimethoprim.[16][17] This reaction is typically carried out in a solvent such as ethanol under reflux.[16]

- Purification: The final product, Trimethoprim, is then purified through recrystallization or other standard techniques.

Biological Activity and Signaling Pathways

While a detailed signaling pathway for 3,4,5-Trimethoxybenzaldehyde is not extensively elucidated in the public domain, it is known to possess antimicrobial and antifungal properties. [18] Its primary role in drug development is as a structural motif and a key intermediate in the synthesis of bioactive molecules. For instance, in Trimethoprim, the trimethoxybenzyl group is crucial for its mechanism of action, which involves the inhibition of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.

Logical Relationship in Drug Action



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Caption: Role of the 3,4,5-trimethoxybenzyl motif in the action of Trimethoprim.

This guide provides essential technical information on **3,4,5-Trimethoxybenzaldehyde-d3** for professionals in the fields of chemical research and drug development. The data and protocols presented herein are intended to facilitate further research and application of this important deuterated compound.

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References

- 1. 3,4,5-Trimethoxybenzaldehyde-d3 | CAS#:1219805-17-0 | Chemsrce [chemsrc.com]
- 2. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4,5-Trimethoxybenzaldehyde | 86-81-7 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. 3,4,5-Trimethoxybenzaldehyde-d3 (4-methoxy-d3) [lgcstandards.com]
- 7. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. 3,4,5-Trimethoxybenzaldehyde, CAS No. 86-81-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 9. 3,4,5-Trimethoxybenzaldehyde 98 86-81-7 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3,4,5-trimethoxybenzaldehyde [chemister.ru]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prepchem.com [prepchem.com]
- 15. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 16. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 17. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
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